4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid
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Overview
Description
4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid is an imidazole derivative that contains an imidazole group and a carboxylate group. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazole derivative . Another approach involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of various catalysts and reagents to facilitate the cyclization and functionalization of the imidazole ring .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the imidazole ring, which can act as a nucleophile or electrophile depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include molecular oxygen, nickel catalysts, and various bases and acids. The reaction conditions can vary widely depending on the desired product and the specific functional groups present on the imidazole ring .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce diketones, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are studied for their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities . In industry, these compounds are used in the production of coordination polymers and other functional materials .
Mechanism of Action
4-Amino-5-oxo-4,5-dihydro-1H-imidazole-4-carboxylic acid can be compared with other imidazole derivatives, such as 1H-imidazole-4-carboxylic acid and its methyl ester hydrochloride . These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The presence of different functional groups on the imidazole ring can significantly influence the compound’s properties and applications .
Comparison with Similar Compounds
- 1H-imidazole-4-carboxylic acid
- Imidazole-4(5)-carboxylic acid, 5(4)-amino-, methyl ester, hydrochloride
- Various substituted imidazoles
Properties
CAS No. |
78868-87-8 |
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Molecular Formula |
C4H5N3O3 |
Molecular Weight |
143.10 g/mol |
IUPAC Name |
4-amino-5-oxo-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C4H5N3O3/c5-4(3(9)10)2(8)6-1-7-4/h1H,5H2,(H,9,10)(H,6,7,8) |
InChI Key |
TZZCEZPQKGUULF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(C(=O)N1)(C(=O)O)N |
Origin of Product |
United States |
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